molecular formula C14H17N3O3S2 B4589095 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide

Cat. No.: B4589095
M. Wt: 339.4 g/mol
InChI Key: BWMQDEXHZSLCEF-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.07113376 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research has identified a class of compounds, including those with thiadiazole scaffolds, showing promising anticancer activity. For example, a study on the microwave-assisted synthesis of novel Schiff's bases containing thiadiazole and benzamide groups revealed significant anticancer activity against several human cancer cell lines. These compounds exhibited promising GI50 values comparable to standard drugs, highlighting their potential as anticancer agents. Molecular docking studies suggested mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone. These compounds were found to possess significant anti-inflammatory and analgesic activities, with some showing high COX-2 selectivity and comparable or superior efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases were synthesized and tested against various bacterial and fungal strains. These compounds showed moderate activity, indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has explored their application as supramolecular gelators. Specific derivatives demonstrated gelation behavior in ethanol/water and methanol/water mixtures, driven by non-covalent interactions such as π-π stacking and S⋯O interactions. This indicates potential applications in materials science for designing new gelation materials (Yadav & Ballabh, 2020).

Fluorescent Dyes

Thioamide derivatives have been used as building blocks in synthesizing fluorescent dyes with potential applications in materials science. For example, ethoxycarbonylpyrene and perylene thioamides were synthesized into dyes exhibiting fluorescence across a broad spectrum. These compounds show promising applications in developing new fluorescent materials (Witalewska et al., 2019).

Nematicidal Activity

In agricultural research, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematicidal activity against Bursaphelenchus xylophilus. Some compounds outperformed commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Properties

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-4-20-8-12-16-17-14(22-12)15-13(18)10-6-5-9(21-3)7-11(10)19-2/h5-7H,4,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMQDEXHZSLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide

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